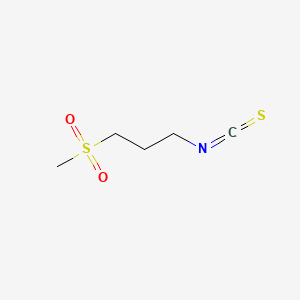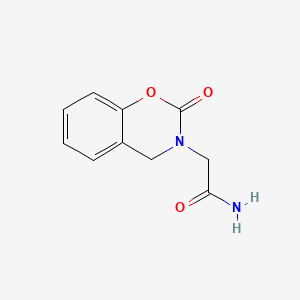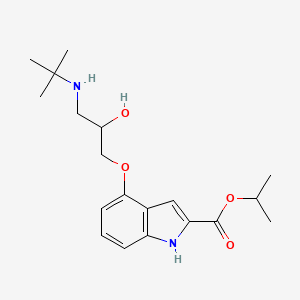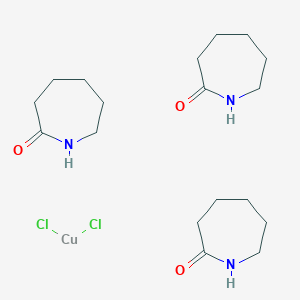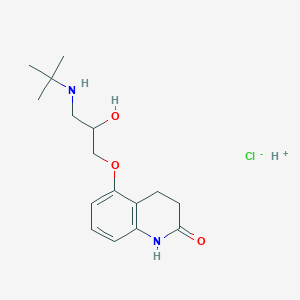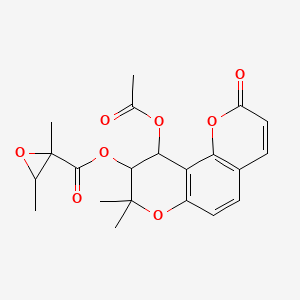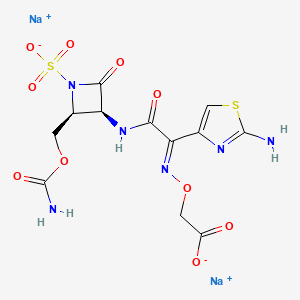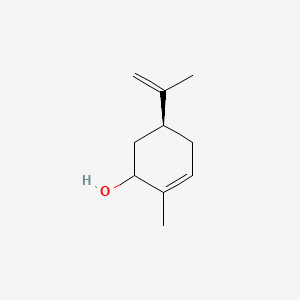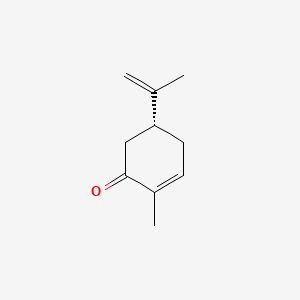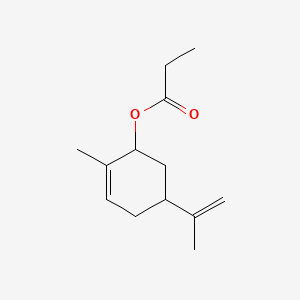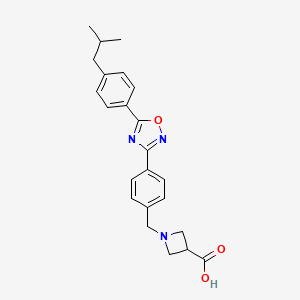
Merck SIP Agonist
Overview
Description
CAY10734 is a chemical compound with the formal name 1-[[4-[5-[4-(2-methylpropyl)phenyl]-1,2,4-oxadiazol-3-yl]phenyl]methyl]-3-azetidinecarboxylic acid. It is an agonist of sphingosine-1-phosphate receptor 1 (S1P1) and has a molecular formula of C23H25N3O3 . This compound is primarily used in scientific research, particularly in the fields of immunology and inflammation .
Mechanism of Action
Target of Action
The primary target of the Merck SIP Agonist is the Sphingosine-1-phosphate receptor 1 (S1PR1) . S1PR1 is a G-protein-coupled receptor that is ubiquitously expressed on the cell surface of many cells throughout the body, including the central nervous system . It plays a critical role in immune trafficking and activation in both innate and adaptive immune systems .
Mode of Action
The this compound acts as an agonist to the S1PR1 . By binding to the S1PR1, it elicits endothelial protection and anti-inflammatory effects during SARS-CoV-2 infection, by limiting excessive INF-α response and hindering mitogen-activated protein kinase and nuclear factor kappa B action . Binding to s1pr2 opposes the effect of s1pr1 with vascular inflammation, endothelial permeability, and dysfunction as the concomitant outcome .
Biochemical Pathways
The S1P-S1PR signaling pathway has been well characterized in immune trafficking and activation in both innate and adaptive immune systems . The STING pathway, a fundamental means of generating innate immune response, can lead to anti-tumor activity and immunological memory . Activation of STING concurrently stimulates a multifaceted IFN-I-mediated immune response that further promotes the maturation and migration of dendritic cells (DCs), primes cytotoxic T cells, and natural killer (NK) cells for spontaneous immune responses .
Pharmacokinetics
The pharmacokinetics of the this compound involves a significant increase in tumor uptake. A preclinical study reported that Vesselon’s acoustically active drug Imagent® augmented the pharmacokinetics of the STING agonist MSA-1 by increasing tumor uptake by 658% . This increase was achieved when compared to a low MSA-1 intravenous dose that had no anti-tumor effect as a single agent .
Result of Action
The molecular and cellular effects of the this compound’s action involve substantial immunomodulatory impacts under a wide array of pathologic conditions . The addition of Imagent® under ultrasound exposure from conventional equipment generated complete tumor regressions . These immune engaging aspects of the Vesselon drug resulted in complete regression of both primary and distant tumors in 44% of enrolled subjects .
Action Environment
Environmental factors can influence the action, efficacy, and stability of the this compound. Merck has a policy on Environmental, Social, and Governance (ESG) factors, stewardship, and climate change . This policy sets out the Trustees’ beliefs on ESG and climate change and the processes followed by the Trustees in relation to voting rights and stewardship . In environmental sustainability, Merck made progress toward its climate action goals last year and is also developing the tools and processes needed to lower the company’s carbon footprint .
Biochemical Analysis
Biochemical Properties
The Merck SIP Agonist is an agonist of the sphingosine-1-phosphate receptor 1 (S1P1), with an IC50 value of 0.6 nM . It selectively binds S1P1 over other S1P receptors, but also binds S1P5 receptors . The binding of the this compound to these receptors can regulate cellular biochemical processes such as ion conductance, protein phosphorylation, DNA transcription, and enzymatic activity .
Cellular Effects
The this compound has been shown to have significant effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For instance, it can activate or inactivate a receptor, which may increase or decrease a particular cell function .
Molecular Mechanism
The molecular mechanism of action of the this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The this compound, as an agonist of S1P1, can activate this receptor, leading to a cascade of intracellular events that result in the modulation of cellular functions .
Temporal Effects in Laboratory Settings
For instance, some S1P modulators have shown robust anti-tumor responses over time when used in combination with other therapies .
Metabolic Pathways
The this compound is involved in the sphingosine-1-phosphate (S1P) pathway . This pathway involves the metabolism of sphingosine to S1P, a process that is regulated by sphingosine kinases . The this compound, as an S1P receptor agonist, plays a role in this pathway by binding to and activating the S1P receptors .
Transport and Distribution
The transport and distribution of the this compound within cells and tissues are not explicitly documented. It is known that S1P receptor modulators, like the this compound, can be systemically administered and locally activate STING signaling in both tumor-resident immune cells and antigen-expressing tumor cells .
Subcellular Localization
The subcellular localization of the this compound is not explicitly documented. It is known that S1P receptors, which the this compound targets, are predominantly localized on the endoplasmic reticulum in a variety of mammalian cells . The binding of the this compound to these receptors could potentially influence their activity or function within specific subcellular compartments.
Preparation Methods
The synthesis of CAY10734 involves multiple steps, starting with the preparation of the oxadiazole ring. The synthetic route typically includes the following steps:
Formation of the oxadiazole ring: This involves the reaction of a hydrazide with an acyl chloride to form the oxadiazole ring.
Attachment of the phenyl groups: The oxadiazole ring is then reacted with a phenyl group to form the desired structure.
Formation of the azetidine ring: The final step involves the formation of the azetidine ring through a cyclization reaction
Chemical Reactions Analysis
CAY10734 undergoes various chemical reactions, including:
Oxidation: This compound can undergo oxidation reactions, particularly at the azetidine ring.
Reduction: Reduction reactions can occur at the oxadiazole ring.
Substitution: Substitution reactions can occur at the phenyl groups
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various halogenating agents for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
CAY10734 has a wide range of applications in scientific research:
Immunology: It is used to study the role of sphingosine-1-phosphate receptors in immune cell signaling and function.
Inflammation: Researchers use this compound to investigate the mechanisms of inflammation and potential therapeutic targets.
Pharmacology: CAY10734 is used to study the pharmacological effects of sphingosine-1-phosphate receptor agonists.
Drug Development: It serves as a lead compound for the development of new drugs targeting sphingosine-1-phosphate receptors.
Comparison with Similar Compounds
CAY10734 is unique in its high selectivity for sphingosine-1-phosphate receptor 1 (S1P1) compared to other sphingosine-1-phosphate receptors . Similar compounds include:
Fingolimod: Another S1P1 receptor agonist used in the treatment of multiple sclerosis.
Siponimod: A selective S1P1 and S1P5 receptor agonist used for treating multiple sclerosis.
Ozanimod: A selective S1P1 and S1P5 receptor agonist used for treating relapsing forms of multiple sclerosis.
CAY10734’s exceptional selectivity for S1P1 over other receptors makes it particularly useful for research focused on S1P1-specific pathways .
Properties
IUPAC Name |
1-[[4-[5-[4-(2-methylpropyl)phenyl]-1,2,4-oxadiazol-3-yl]phenyl]methyl]azetidine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N3O3/c1-15(2)11-16-3-9-19(10-4-16)22-24-21(25-29-22)18-7-5-17(6-8-18)12-26-13-20(14-26)23(27)28/h3-10,15,20H,11-14H2,1-2H3,(H,27,28) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHQNRSGKLNMHOS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1=CC=C(C=C1)C2=NC(=NO2)C3=CC=C(C=C3)CN4CC(C4)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70439828 | |
| Record name | Merck SIP Agonist | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70439828 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
391.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
635701-59-6 | |
| Record name | Merck SIP Agonist | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70439828 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
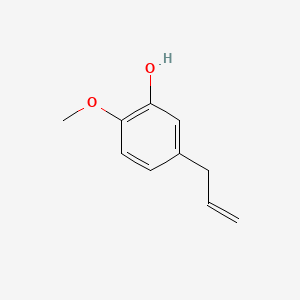
![2-[(4R,5S,7R,8R,11S,12S,13S,21S)-13,17,18-trihydroxy-2,10,14-trioxo-5,21-bis[(3,4,5-trihydroxybenzoyl)oxy]-7-[(3,4,5-trihydroxybenzoyl)oxymethyl]-3,6,9,15-tetraoxatetracyclo[10.7.1.14,8.016,20]henicosa-1(19),16(20),17-trien-11-yl]acetic acid](/img/structure/B1668574.png)
